Ester C
Description
Historical Evolution of Ascorbate (B8700270) Research and Chemical Synthesis
The understanding of ascorbate's chemical and biological significance has evolved over centuries. The antiscorbutic properties of certain foods were recognized as early as the 18th century, notably by James Lind, who demonstrated the efficacy of lemon juice in preventing and curing scurvy wikipedia.orgscispace.com. Early 20th-century research by Axel Holst and Theodor Frølich identified the antiscorbutic factor as a distinct, water-soluble chemical substance wikipedia.org.
A pivotal moment in ascorbate chemistry was the isolation of "hexuronic acid" by Albert Szent-Györgyi between 1928 and 1932, first from plants and subsequently from animal adrenal glands wikipedia.orgscispace.com. In 1932, Charles Glen King confirmed this compound to be the antiscorbutic factor wikipedia.org. Following this, in 1933, sugar chemist Walter Norman Haworth deduced the correct chemical structure and optical-isomeric nature of "hexuronic acid" and reported its first synthesis in 1934 wikipedia.org. In recognition of its antiscorbutic properties, Haworth and Szent-Györgyi proposed renaming it "ascorbic acid" wikipedia.org. Their groundbreaking work was acknowledged with Nobel Prizes in 1937 wikipedia.org.
The industrial synthesis of ascorbic acid largely relies on a method based on the historical Reichstein process, which commences with glucose. This multi-step process involves an initial catalytic hydrogenation of glucose to sorbitol, followed by oxidation of sorbitol to sorbose by the microorganism Acetobacter suboxydans. Subsequent chemical steps complete the synthesis of L-(+)-ascorbic acid wikipedia.orgresearchgate.net.
Table 1: Key Milestones in Ascorbate Research and Synthesis
| Year (Approx.) | Event / Discovery | Key Figures / Contribution | Source |
| 18th Century | Demonstration of antiscorbutic properties | James Lind (lemon juice) | wikipedia.orgscispace.com |
| 1907 | Identification of water-soluble antiscorbutic factor | Axel Holst and Theodor Frølich | wikipedia.org |
| 1928-1932 | Isolation of "hexuronic acid" | Albert Szent-Györgyi | wikipedia.orgscispace.com |
| 1932 | Confirmation as antiscorbutic factor | Charles Glen King | wikipedia.org |
| 1933-1934 | Structure elucidation and first synthesis | Walter Norman Haworth | wikipedia.org |
| 1937 | Nobel Prizes awarded | Haworth (Chemistry), Szent-Györgyi (Physiology/Medicine) | wikipedia.org |
| 1930s onwards | Industrial synthesis of L-(+)-ascorbic acid | Based on Reichstein process (from glucose) | wikipedia.orgresearchgate.net |
Development of Buffered and Metabolized Ascorbate Forms: Chemical Rationale
L-ascorbic acid, while biologically potent, presents chemical challenges due to its inherent instability and acidic nature mdpi.com. It is a weak organic acid with a pKa1 of 4.2, meaning that in aqueous solutions, particularly at lower pH values, it exists predominantly in its acidic form nih.govfrontiersin.org. This acidity can lead to gastrointestinal discomfort in some individuals tfn-ukltd.comsfihealth.comlonglife.com. Furthermore, ascorbic acid is highly susceptible to oxidation when exposed to factors such as oxygen, light, heat, and the presence of transition metals, which can lead to its degradation mdpi.comfrontiersin.orgnih.govresearchgate.net.
To address these chemical limitations, the development of buffered and metabolized ascorbate forms has been a significant area of research. Buffered forms, such as calcium ascorbate, are salts of ascorbic acid. By reacting ascorbic acid with a mineral (like calcium carbonate), a neutral pH is achieved, making the compound less acidic and thus gentler on the stomach tfn-ukltd.comsfihealth.comlonglife.com. Calcium ascorbate, specifically, has a pH-neutral characteristic tfn-ukltd.com.
The concept of "metabolized ascorbate forms" takes this a step further by incorporating naturally occurring metabolites of vitamin C. Ester-C is a prominent example, containing calcium ascorbate complexed with L-threonate, a metabolite of ascorbic acid tfn-ukltd.comwikipedia.orgpureencapsulationspro.com. The chemical rationale behind including metabolites like L-threonate is rooted in the hypothesis that these compounds may play a role in the transport and utilization of ascorbate within cells pureencapsulationspro.com. Research suggests that L-threonate may facilitate the uptake and retention of vitamin C, potentially by optimizing its cellular levels pureencapsulationspro.com. The presence of these metabolites is believed to differentiate the absorption and retention profile of Ester-C compared to standard ascorbic acid or simple mineral ascorbates tfn-ukltd.com.
Conceptual Framework for Ascorbate Derivative Investigations
Investigations into ascorbate derivatives are driven by the aim to overcome the inherent limitations of L-ascorbic acid, primarily its chemical instability and variable bioavailability mdpi.comnih.gov. The conceptual framework for these studies revolves around modifying the ascorbate molecule to enhance its physicochemical properties for specific applications and improved biological activity.
Key areas of investigation for ascorbate derivatives include:
Improved Stability : L-ascorbic acid's enediol structure makes it prone to oxidation. Derivatives are designed to protect these vulnerable sites, for example, by forming esters at the hydroxyl groups (e.g., ascorbyl palmitate, magnesium ascorbyl phosphate) mdpi.comwikipedia.orgnih.govgoogle.comgoogle.com. These modifications can significantly improve stability against heat, light, and oxidation mdpi.comnih.gov.
Enhanced Bioavailability and Cellular Uptake : While L-ascorbic acid is absorbed via sodium-dependent transporters (SVCT1 and SVCT2) and dehydroascorbic acid (DHA) via glucose transporters (GLUT1 and GLUT2), its absorption can be saturable at higher doses mdpi.comnih.gov. Derivatives like Ester-C, with its L-threonate component, are investigated for their potential to facilitate or optimize cellular uptake of vitamin C pureencapsulationspro.com. Other derivatives are explored for their ability to cross lipid bilayers more effectively, especially for topical applications, by altering their hydrophilic/lipophilic balance nih.govresearchgate.net.
Modified Biological Activity : Beyond general antioxidant properties, some derivatives are explored for specific biological roles or enhanced efficacy in certain pathways mdpi.com. The ability to donate one or two electrons makes ascorbate an excellent reducing agent and antioxidant, and derivatives aim to maintain or enhance this fundamental property while improving delivery or stability nih.govmdpi.commdpi.comresearchgate.netnih.gov.
Application-Specific Derivatives : The design of ascorbate derivatives also considers their intended application. For instance, fat-soluble esters like ascorbyl palmitate are utilized as antioxidants in fats, whereas water-soluble derivatives are preferred for aqueous formulations wikipedia.orgwikipedia.org. The development of derivatives suitable for cosmetic or pharmaceutical delivery systems (e.g., emulgels, liposomes) is also a significant area of investigation nih.govnih.govgoogle.comgoogle.com.
Table 2: Chemical Properties of Ascorbate Forms and Derivatives
| Compound Name | Chemical Characteristic | Primary Chemical Rationale / Benefit | Source |
| L-Ascorbic Acid | Acidic (pKa1 ≈ 4.2), water-soluble, oxidizable | Fundamental vitamin C, but susceptible to degradation and can cause GI upset nih.govmdpi.comfrontiersin.org | nih.govmdpi.comfrontiersin.org |
| Calcium Ascorbate | pH-neutral salt of ascorbic acid | Buffers acidity, gentler on stomach tfn-ukltd.comsfihealth.comlonglife.com | tfn-ukltd.comsfihealth.comlonglife.com |
| L-Threonate | Ascorbate metabolite, sugar acid derivative | May facilitate vitamin C transport and uptake wikipedia.orgoup.compureencapsulationspro.com | wikipedia.orgoup.compureencapsulationspro.com |
| Ester-C | Patented Calcium Ascorbate-Threonate complex | pH-neutral, contains metabolites for potentially enhanced bioavailability and cellular retention tfn-ukltd.comsfihealth.compureencapsulationspro.com | tfn-ukltd.comsfihealth.compureencapsulationspro.com |
| Ascorbyl Palmitate | Fat-soluble ester of ascorbic acid | Improved stability, lipid solubility, antioxidant in fats wikipedia.orgwikipedia.orgnih.gov | wikipedia.orgwikipedia.orgnih.gov |
| Magnesium Ascorbyl Phosphate (B84403) | Stable, water-soluble ester | Improved stability compared to L-ascorbic acid, used in cosmetics nih.gov | nih.gov |
Properties
CAS No. |
111645-48-8 |
|---|---|
Molecular Formula |
C20H22O6 |
Synonyms |
Ester C |
Origin of Product |
United States |
Chemical Structure, Synthesis, and Derivatization of Key Components
L-Ascorbic Acid: Foundational Chemistry
L-Ascorbic acid (Vitamin C) is an organic compound with the chemical formula C₆H₈O₆. It is a hexonic acid aldono-1,4-lactone, featuring an enediol group at carbons C2 and C3 within a five-membered heterocyclic lactone ring researchgate.netwikipedia.orgliposhell.pl.
L-Ascorbic acid possesses two stereogenic (chiral) centers, specifically at C4 and C5 in its furanone ring structure, which dictates its specific L-configuration acs.orgchiralpedia.comvaia.comvedantu.com. Some sources also indicate C2 as a chiral center brainly.com. Out of the four possible stereoisomeric forms (two enantiomeric pairs), only L-(+)-Ascorbic acid exhibits significant biological activity, including its redox activity chiralpedia.com. The L-configuration aligns with derivatives from L-sugars, such as L-glucose, from which it is formally derived vaia.com. The specific spatial arrangement of its functional groups due to these chiral centers is crucial for its diverse biological functions vaia.comvedantu.com.
The chemical and physical properties of ascorbic acid are intrinsically linked to its enediol group located at carbons C2 and C3 researchgate.netliposhell.pl. This 2,3-enediol system is responsible for L-Ascorbic acid's potent reducing and antioxidant capabilities researchgate.netwikipedia.orgchiralpedia.combrieflands.com. It can readily donate one or two electrons, undergoing oxidation to form an initial oxidized intermediate, the ascorbate (B8700270) free radical (monodehydroascorbate, MDHA), which is relatively stable and non-reactive brieflands.commdpi.com. The loss of a second electron leads to its fully oxidized form, dehydroascorbic acid (DHA) researchgate.netbrieflands.commdpi.com. This reversible redox couple (ascorbic acid ⇌ dehydroascorbic acid) is central to its biological activity liposhell.plmdpi.com.
At physiological pH (approximately 7.4), L-ascorbic acid primarily exists as the ascorbate monoanion due to the deprotonation of the hydroxyl group at C3 researchgate.netmdpi.com. The standard one-electron reduction potential for ascorbate is approximately 282 mV, making it an excellent electron donor brieflands.comnih.gov.
Calcium Ascorbate: Salt Formation and Chemical Production
Calcium ascorbate is a mineral ascorbate, where ascorbic acid is buffered with calcium. It is preferred over ascorbic acid in some applications due to its lower acidity, which can reduce gastric irritation and potentially enhance absorption and stability of ascorbic acid 3cgroup.co.th. The empirical formula for Calcium L-ascorbate dihydrate is C₁₂H₁₄CaO₁₂ · 2H₂O sigmaaldrich.com.
Calcium ascorbate is industrially prepared through the reaction of L-ascorbic acid with a calcium source, commonly calcium carbonate or calcium hydroxide (B78521) nih.govgoogle.comgoogle.com. A typical chemical synthesis involves dissolving ascorbic acid in warm water, followed by the gradual addition of calcium carbonate in a 2:1 molar ratio of ascorbic acid to calcium carbonate google.com. The reaction temperature can range from 60-80°C for 20-25 minutes, followed by cooling and further heating to 40-60°C to induce crystallization google.com. Another method involves adjusting the pH of the reaction mixture to 4.5-7.0 with lime milk (calcium hydroxide) after the initial reaction, followed by filtration, concentration, and crystallization google.com. These processes aim for high purity (typically 99.5-99.8%) and good recovery rates (85-90%) google.com.
Calcium ascorbate is an ionic salt formed between the calcium cation (Ca²⁺) and the ascorbate anion (C₆H₇O₆⁻). The ascorbate anion results from the deprotonation of L-ascorbic acid, typically at the C3 hydroxyl group researchgate.netmdpi.com. In the solid state, studies have shown that the calcium ion can bind to multiple oxygen atoms of the ascorbate anions, specifically O-3, O-5, and O-6 of some anions, and O-1 of others, along with water molecules, leading to an eight-coordination around the Ca(II) ion in calcium L-ascorbate dihydrate at.ua. This indicates a complex coordination rather than simple electrostatic attraction, though it is fundamentally an ion-pairing interaction at.uascience.gov. The equilibrium constant for the interaction between Ca²⁺ and the singly-charged ascorbate ion in aqueous solution has been measured at approximately 2.1 M⁻¹ at ionic strengths of 0.1-0.2 science.gov.
In the solid state, calcium ascorbate exists as a white to slightly pale greyish-yellow, odorless crystalline powder nih.govgoogle.com. Its molecular weight is 426.34 g/mol for the dihydrate form sigmaaldrich.com. When dissolved in water, calcium ascorbate forms mildly acidic to neutral solutions, with a typical pH range of 6.0 to 7.5 for a 10% aqueous solution nih.govgoogle.comgoogle.com. In solution, the binding of alkaline earth metal ions like Ca(II) to the ascorbate anion primarily occurs through the O-3 atom at.ua.
Calcium ascorbate demonstrates varying solubility in different solvents: it is soluble in water (1.34 mol/kg) tandfonline.com, slightly soluble in ethanol, and insoluble in diethyl ether wikipedia.orggoogle.com. The stability of calcium ascorbate in solid form and in solution is influenced by factors such as moisture content and relative humidity (RH). Higher humidity generally leads to increased degradation, particularly when the relative humidity exceeds its deliquescence relative humidity (RH₀), a critical point where the solid begins to absorb moisture and dissolve tandfonline.comtandfonline.com. This behavior is a key consideration for its storage and formulation tandfonline.com.
L-Threonate and Related Ascorbate Metabolites
Biochemical Origins and Catabolic Pathways of Threonate
L-Threonate, a sugar acid, is a naturally occurring metabolite predominantly derived from the degradation of L-ascorbic acid (Vitamin C) in both plants and humans sci-hub.sewikipedia.orgnih.gov. In humans, L-threonate is found endogenously in various biofluids, including plasma, aqueous humor, urine, and brain sci-hub.sefrontiersin.orgncats.io.
The primary biochemical pathway for L-threonate formation from L-ascorbate involves the oxidative cleavage of the L-ascorbate molecule. This process typically occurs between carbon atoms 2 and 3 of L-ascorbate, yielding oxalate (B1200264) (a 2-carbon fragment) and L-threonate (a 4-carbon fragment derived from carbons 3-6 of ascorbate) nih.govresearchgate.netresearchgate.netnih.gov. This degradation can occur enzymatically or non-enzymatically researchgate.net. For instance, in plants, this pathway operates extracellularly in cultured Rosa cells and proceeds through novel intermediates, including 4-O-oxalyl-L-threonate researchgate.netnih.gov. The enzyme L-threonate metabolizing domains (LTD) in Arabidopsis plays an essential role in L-threonate metabolism, with its transcription being significantly upregulated under continuous dark conditions where ascorbate degradation is facilitated biorxiv.org.
While L-threonate is a product of ascorbate catabolism, its own catabolic pathways have been less extensively characterized. In bacteria, L-threonate can be utilized as a sole carbon source and converted into dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in glycolysis, via a three- or four-step metabolic pathway biorxiv.orgnih.gov. Research has identified enzymes capable of degrading L-threonate into DHAP in certain bacterial species, such as Arthrobacter sp. ZBG10 and Clostridium scindens ATCC 35704 nih.gov. In plants, the fate of L-threonate after its formation from ascorbate remains largely unknown, although in some species, it can be further oxidized to form L-tartrate, which may accumulate in leaves nih.gov.
A proposed catabolic pathway for L-threonate in plants suggests a process involving decarboxylation, leading to the production of compounds like glycerate researchgate.net. The enzyme L-threonate 3-dehydrogenase (EC 1.1.1.129) catalyzes the reversible reaction of L-threonate and NAD to produce 3-dehydro-L-threonate, NADH, and H wikipedia.org. This enzyme is categorized as an oxidoreductase and participates in ascorbate and aldarate metabolism wikipedia.org.
Stereochemical Aspects of Threonate and its Isomers
Threonate is a sugar acid derived from threose wikipedia.org. Its molecular structure contains two chiral centers, specifically at the C2 and C3 positions, which gives rise to multiple stereoisomers researchgate.netnih.govdoubtnut.comnih.gov. The presence of these chiral centers dictates the existence of four possible stereoisomers: L-threonate, D-threonate, L-erythronate, and D-erythronate.
The L-isomer, L-threonate, is the metabolically active form derived from L-ascorbic acid sci-hub.sewikipedia.org. The distinction between L-threonate and D-erythronate, another naturally occurring sugar acid, is crucial in bioanalytical methods due to their similar chemical properties sci-hub.seresearchgate.netnih.gov. These isomers are often co-present in biological samples like human plasma and aqueous humor sci-hub.seresearchgate.net. Chromatographic methods, particularly those involving chemical derivatization, are employed to achieve baseline separation and accurate quantitation of L-threonate from its stereoisomer D-erythronate sci-hub.seresearchgate.netnih.gov.
The absolute stereochemistry of L-threonate is defined as (2R,3S)-2,3,4-trihydroxybutanoic acid wikipedia.org. This specific arrangement of hydroxyl groups around the chiral carbons is critical for its biological recognition and function, such as its role as an ascorbate metabolite and its implications in various physiological processes. While L-threonate is known for its derivation from Vitamin C, D-erythronate is identified as a metabolite of N-acetyl-D-glucosamine nih.gov.
Table 1: Stereoisomers of Threonate and Erythronate with Key Characteristics
| Compound Name | Stereochemistry | PubChem CID | Key Characteristics |
| L-Threonate | (2R,3S) | 5460407 | Metabolite of L-ascorbic acid (Vitamin C); naturally found in human plasma, aqueous humor, urine, and brain. sci-hub.sewikipedia.orgfrontiersin.org |
| D-Threonate | (2S,3R) | 151152 | Stereoisomer of L-Threonate. |
| L-Erythronate | (2S,3S) | 104764 | Stereoisomer of Threonate; derived from N-acetyl-D-glucosamine. nih.gov |
| D-Erythronate | (2R,3R) | 440939 | Stereoisomer of Threonate; naturally found in human plasma. sci-hub.seresearchgate.net |
Chemical Derivatization and Analog Synthesis of Threonate
Chemical derivatization of threonate is often employed in bioanalytical contexts to enhance detectability or improve chromatographic performance, particularly for highly polar compounds like threonate that exhibit poor retention under typical reversed-phase liquid chromatographic conditions sci-hub.seresearchgate.net. For instance, acetylation of the hydroxyl groups of threonate (and erythronate) is a common derivatization strategy to increase their chromatographic retention, enabling baseline separation of stereoisomers such as L-threonate and D-erythronate sci-hub.seresearchgate.netnih.gov. The process of acetylation typically involves reacting the hydroxyl groups with acetic anhydride (B1165640) sci-hub.se.
Beyond analytical purposes, chemical derivatization and analog synthesis of threonate can lead to compounds with altered properties or enhanced bioavailability. Magnesium L-threonate (MgT), for example, is a widely studied derivatized form of L-threonate, where L-threonate acts as a chelating agent to magnesium ions frontiersin.orgmedicalnewstoday.comnih.govlabhingredients.comamazon.sgmoleqlar.com. This complex is synthesized through a two-step chemical process, starting with L-ascorbic acid and calcium carbonate reacted in the presence of hydrogen peroxide to form calcium L-threonate as an intermediate. Subsequently, the calcium is replaced with magnesium by adding magnesium carbonate and oxalic acid google.comfood.gov.uk.
Table 2: Key Derivatization Examples of Threonate
| Derivatization Type | Reagent/Process | Purpose | Example Product/Application |
| Acetylation | Acetic anhydride | Enhance chromatographic retention and separation | Triacetyl threonate; used in LC-MS/MS for quantitation. sci-hub.seresearchgate.netnih.gov |
| Salt Formation | Magnesium salts | Improve bioavailability; form nutritional supplements | Magnesium L-threonate; used for cognitive support. frontiersin.orgmedicalnewstoday.comnih.govlabhingredients.commoleqlar.com |
| Isopropylidenation | (Undisclosed) | Creation of protected intermediates for further synthesis | Methyl 3,4-O-isopropylidene-L-threonate for chiral compound determination. biosynth.com |
The synthesis of specific threonate derivatives, such as methyl 3,4-O-isopropylidene-L-threonate, demonstrates the potential for creating protected forms that can be used as intermediates in the synthesis of other chiral compounds or as research tools biosynth.com. The protonation constant of L-threonic acid (logK = 3.56) indicates its acidic nature, and its ability to form complexes with various metal ions, such as Ca(II), Cd(II), Zn(II), Co(II), and Cu(II), highlights its versatility for forming different salts and complexes researchgate.net. These derivatization strategies allow for tailored chemical properties and facilitate specialized applications of threonate.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of organic molecules. For Ester C, NMR is crucial for confirming the structures of its key organic components: the ascorbate (B8700270) anion and the L-threonate anion, as well as their connectivity and stereochemical configurations.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Applications
Proton (¹H) NMR spectroscopy is instrumental in identifying the types and numbers of hydrogen atoms within this compound and their local electronic environments. The chemical shifts and coupling patterns observed in the ¹H NMR spectrum can differentiate between hydroxyl protons, olefinic protons (characteristic of the ascorbate ring), and the various aliphatic protons present in the threonate moiety. For instance, the two protons on the C-6 of the ascorbate moiety would exhibit distinct chemical shifts and coupling, while the protons on the hydroxyl-bearing carbons of L-threonate would also show characteristic patterns.
Carbon-13 (¹³C) NMR spectroscopy provides insights into the carbon skeleton of this compound. Each chemically distinct carbon atom produces a signal at a specific chemical shift, which is highly sensitive to its bonding environment and adjacent functional groups. This allows for the differentiation of carbonyl carbons (e.g., in the lactone ring of ascorbate or the carboxylate of threonate), olefinic carbons, and various hydroxylated aliphatic carbons. The ¹³C NMR spectrum can definitively confirm the presence of both the ascorbate and threonate frameworks.
Illustrative Data Tables:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Illustrative) |
| 3.6-4.5 | Multiplets | Variable | Threonate CH, CH₂OH, Ascorbate CHOH |
| 4.6-4.8 | Doublet | 1H | Ascorbate CH (C5) |
| 6.0-6.2 | Singlet | 1H | Ascorbate enediol OH |
| 6.5-6.8 | Singlet | 1H | Ascorbate enediol OH |
| 170-175 | Broad Singlet | Variable | Hydroxyl protons (exchangeable) |
| 200-220 | Broad Singlet | Variable | Carboxyl/Enediol protons (exchangeable) |
Table 1: Illustrative ¹H NMR Chemical Shifts for this compound Components
| Chemical Shift (δ, ppm) | Assignment (Illustrative) |
| 60-75 | Threonate CH₂OH, CHOH, Ascorbate CHOH |
| 110-120 | Ascorbate C3 and C2 (olefinic carbons) |
| 145-155 | Ascorbate C4 (quaternary carbon) |
| 175-180 | Threonate COO⁻ (carboxylate) |
| 185-190 | Ascorbate C1 (lactone carbonyl) |
Table 2: Illustrative ¹³C NMR Chemical Shifts for this compound Components
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques provide invaluable connectivity information, moving beyond simple signal assignments to establish the complete molecular structure.
Correlation Spectroscopy (COSY): COSY experiments identify protons that are scalar-coupled to each other. For this compound, COSY would reveal correlations between vicinal protons within the L-threonate chain, such as -CH(OH)-CH(OH)-, confirming the sequential connectivity of the hydroxylated carbons. Similarly, it would show correlations among the protons of the ascorbate ring, establishing their spatial proximity and connectivity.
Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate protons directly bonded to carbons. This technique is fundamental for unambiguously assigning ¹H and ¹³C signals to specific C-H moieties in both the ascorbate and threonate components. For example, the HSQC spectrum would directly link the ¹H chemical shift of each aliphatic proton to its directly attached ¹³C chemical shift, greatly simplifying complex spectral regions.
Mass Spectrometry (MS) for Compositional and Fragmentation Analysis
Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through fragmentation analysis. For this compound, MS provides crucial data on its molecular integrity and the presence of its constituent ions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique widely used for polar, non-volatile, and thermally labile compounds like this compound. ESI-MS typically produces intact molecular ions or pseudo-molecular ions, such as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, or adducts with common alkali metals (e.g., [M+Na]⁺, [M+K]⁺). For this compound, which is a calcium salt, ESI-MS can detect ions corresponding to calcium ascorbate and calcium threonate. It may also show ions related to the free ascorbate and threonate acids, or their calcium-bound forms, confirming the presence of the expected molecular species and their nominal masses. The presence of a significant peak corresponding to calcium ascorbate (e.g., [Ca(C₆H₇O₆)₂]⁺ or related ions) and calcium threonate (e.g., [Ca(C₄H₇O₅)₂]⁺ or related ions) would be expected.
Tandem Mass Spectrometry (MS/MS) for Metabolite Identification
Tandem Mass Spectrometry (MS/MS), often coupled with techniques like collision-induced dissociation (CID), is employed to fragment selected precursor ions and obtain structural information from their characteristic product ions. By isolating the molecular ion of calcium ascorbate or calcium threonate and subjecting it to fragmentation, MS/MS can reveal the diagnostic fragment pathways specific to these molecules. For ascorbate, fragmentation typically involves losses of water (H₂O), carbon dioxide (CO₂), or fragments of the side chain. For threonate, characteristic losses of water and portions of the carbon chain with hydroxyl groups would be observed. Analyzing these fragmentation patterns allows for definitive confirmation of the presence of the ascorbate and threonate structures and can also aid in identifying any minor related metabolites or impurities present in the this compound formulation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with errors in the parts-per-million (ppm) range. This level of precision allows for the unambiguous determination of the elemental composition of an ion. For this compound, HRMS is crucial for confirming the molecular formulas of calcium ascorbate and calcium L-threonate based on their exact masses. This capability is vital for differentiating between compounds with very similar nominal masses (isobaric compounds) and for confirming the absence of unexpected impurities. For example, knowing the exact mass of [C₆H₇O₆]⁻ (ascorbate anion) or [C₄H₇O₅]⁻ (threonate anion) allows for the precise calculation of their elemental composition, providing definitive evidence of their chemical identity within the this compound matrix.
Illustrative MS Data Table:
| Ion Type (Illustrative) | m/z (Nominal) | Expected Exact Mass (Da) | Proposed Formula (Illustrative) | Fragmentation Pathways (Illustrative) |
| Ascorbate anion [M-H]⁻ | 175 | 175.0298 | C₆H₇O₆⁻ | Loss of H₂O (157.019), Loss of CO₂ (131.034) |
| Threonate anion [M-H]⁻ | 135 | 135.0299 | C₄H₇O₅⁻ | Loss of H₂O (117.019), Loss of CH₂O (105.024) |
| Calcium ascorbate related ion | ~350-370 | Varies based on exact complex | [Ca(C₆H₇O₆)₂] or [Ca(C₆H₆O₆)] | Complex fragmentation, loss of C₆H₆O₆ |
| Calcium threonate related ion | ~270-290 | Varies based on exact complex | [Ca(C₄H₇O₅)₂] or [Ca(C₄H₆O₅)] | Complex fragmentation, loss of C₄H₆O₅ |
Table 3: Illustrative Mass Spectrometry Data for this compound Components
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating and quantifying the individual components within the "this compound" complex, as well as for identifying any potential impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative determination of ascorbic acid (the active form of vitamin C in ascorbate) and L-threonate, the key components of "this compound". Various detection methods enhance the versatility and sensitivity of HPLC.
Electrochemical detection (ED) is particularly effective for electroactive species such as ascorbic acid, offering high sensitivity nih.govacs.orgscienceopen.com. One study demonstrated that HPLC coupled with an electrochemical detector (CoulArray) achieved a detection limit for ascorbic acid as low as 90 nM (equivalent to 450 fmol per 5 µL injection) scienceopen.com. Under optimized conditions, ascorbic acid exhibited a retention time of 5.4 minutes, with a highly linear calibration curve (y = 24.921x + 12.043, R² = 0.9967) over a concentration range of 0.5 to 20 mM nih.gov. Another method reported a retention time of approximately 8 minutes for ascorbic acid, with a detection limit of about 0.1 ng per 20 µL injection and a relative standard deviation (RSD) of approximately 3.1% (n=5) acs.org.
Ultraviolet-Visible (UV-Vis) detection is another common method, typically employed at 245 nm for ascorbic acid quantification acs.orgmdpi.comresearchgate.net. However, UV-Vis detection can be less selective than electrochemical detection, as other compounds like pyridoxine, folic acid, cysteine, tyrosine, and tryptophan may also exhibit absorption at this wavelength acs.org.
For the quantification of L-threonate, HPLC coupled with tandem mass spectrometry (LC-MS/MS) has been established as a fast and selective method researchgate.netresearchgate.net. Due to its highly polar nature, L-threonate often requires derivatization to achieve sufficient retention on reversed-phase chromatographic columns and to enable baseline separation from its stereoisomer, D-erythronate sci-hub.se. An LC-MS/MS method for L-threonate in human plasma and urine achieved linear calibration curves over concentration ranges of 0.25-50 µg/mL and 2.5-500 µg/mL, respectively, with lower limits of quantitation (LLOQ) at 0.25 µg/mL and 2.5 µg/mL researchgate.net. Acetylated L-threonate and D-erythronate have been shown to elute at 1.47 minutes and 1.59 minutes, respectively, under reversed-phase conditions sci-hub.se.
Table 1: HPLC Parameters and Performance for Ascorbic Acid and L-Threonate
| Analyte | Detection Method | Retention Time (min) | Linear Range | R² / Precision (RSD) | Detection Limit | Notes | Reference |
| Ascorbic Acid | Electrochemical | 5.4 | 0.5 – 20 mM | 0.9967 | 90 nM (450 fmol/5µL) | Calibration: y = 24.921x + 12.043 | nih.govscienceopen.com |
| Ascorbic Acid | Electrochemical | ~8 | 0 – 16 ng (20µL inj.) | ~3.1% | ~0.1 ng (20µL inj.) | High selectivity; >90% recovery | acs.org |
| L-Threonate | LC-MS/MS | 1.47 (derivatized) | 0.25 – 50 µg/mL (plasma) | <3.6% (intra-run CV) | 0.25 µg/mL (plasma) | Derivatization often required, baseline separation from D-erythronate | researchgate.netresearchgate.netsci-hub.se |
| L-Threonate | LC-MS/MS | - | 2.5 – 500 µg/mL (urine) | <3.6% (intra-run CV) | 2.5 µg/mL (urine) | Derivatization often required, baseline separation from D-erythronate | researchgate.netresearchgate.netsci-hub.se |
In a digital context, this table could be interactive, allowing users to filter by analyte or detection method.
Ion Chromatography (IC) is a valuable technique for the separation and quantification of ionic species present in chemical compounds. While specific detailed research findings on IC for "this compound" (calcium ascorbate-threonate complex) are limited in the provided information, IC is generally applicable for the analysis of ions like threonate and ascorbate. One study generally mentions the use of ion chromatography for the analysis of ionic species, including oxalate (B1200264) and threonate, indicating its utility for such compounds rsc.org. The technique is suitable for characterizing the ionic components, such as the calcium ions, ascorbate anions, and threonate anions, within the "this compound" complex.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a powerful non-destructive technique employed to elucidate the crystalline structure of solid materials. It provides critical insights into the arrangement of atoms in a crystal lattice, revealing information about crystal phases, preferred orientations, and structural defects.
Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound, including its absolute configuration, which is crucial for chiral molecules like L-ascorbate and L-threonate. Research has indicated that calcium ascorbate exists in crystalline forms google.comgoogleapis.comgoogle.com. While detailed single-crystal data for the "this compound" complex (calcium ascorbate-threonate) were not explicitly provided, studies on related ascorbate salts have revealed diverse conformations of ascorbate ions within the unit cell, highlighting the complexity and importance of single-crystal analysis in understanding their precise structures and intermolecular interactions tandfonline.com.
Powder X-ray Diffraction (PXRD) is extensively used for the identification of crystalline phases, the detection of polymorphism, and the assessment of material purity. Calcium ascorbate is known to be a crystalline substance, and its PXRD patterns exhibit distinct diffraction lines google.comgoogleapis.comgoogle.commdpi.comfrontiersin.org. Early research confirmed the crystalline nature of calcium ascorbate through X-ray diffraction, noting specific d-spacings (in Angstroms) for its distinct crystal forms google.comgoogleapis.comgoogle.com. For instance, a crystalline calcium ascorbate sample showed well-defined diffraction peaks, with spacings of 7.20, 5.73, 5.38, and 4.82 Å among others google.comgoogle.com.
The ability of PXRD to differentiate between polymorphic forms is vital, as different crystalline arrangements can impact a compound's physical properties, including solubility and stability. For example, observations of amorphous calcium ascorbate transforming into a stiff crystalline mass upon exposure to water suggest the existence of different solid forms googleapis.comgoogle.com. In composite films, the addition of calcium ascorbate was observed to decrease the crystallinity of the matrix, as indicated by changes in diffraction peak intensities at 2θ = 21° and 2θ = 24°, suggesting intermolecular interactions within the material mdpi.com. Furthermore, PXRD can identify the presence of excipients and other components in multi-component formulations, aiding in purity assessment frontiersin.org.
Table 2: Representative Powder X-ray Diffraction Data for Crystalline Calcium Ascorbate
| Line Number | d-spacing (Å) google.com | d-spacing (Å) google.com |
| 1 | 7.20 | 7.20 |
| 2 | 5.73 | 5.73 |
| 3 | 5.38 | 5.38 |
| 4 | 4.82 | 4.82 |
| 5 | 4.67 | 4.67 |
| 6 | 4.29 | 4.29 |
| 7 | 3.86 | 3.86 |
| 8 | 3.61 | 3.61 |
| 9 | 3.51 | 3.51 |
| 10 | 3.32 | 3.32 |
| 11 | 3.19 | 3.19 |
| 12 | 2.92 | 2.92 |
| 13 | 2.86 | 2.86 |
| 14 | 2.76 | 2.76 |
| 15 | 2.62 | 2.62 |
| 16 | 2.58 | 2.58 |
In a digital context, this table could be interactive, allowing users to sort or search by d-spacing.
Other Spectroscopic Techniques for Functional Group and Electronic Structure Analysis
Beyond chromatography and X-ray diffraction, several other spectroscopic techniques provide complementary information for the characterization of "this compound" and its components, particularly concerning functional groups and electronic structures.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is widely employed to identify functional groups present in a molecule through the absorption of infrared radiation at characteristic wavenumbers. FTIR spectra of calcium ascorbate and ascorbic acid have been extensively studied and are used for identification and structural confirmation researchgate.netchemicalbook.comspectrabase.com. For instance, the formation of co-salts, such as zinc ascorbate glycinate (B8599266) co-salts, can be clearly distinguished from simple physical blends by significant differences in their FTIR spectra, including strong, broadened absorbances in the fingerprint region (e.g., 1540, 1110, and 1030 cm⁻¹) googleapis.com. FTIR analysis has also been used to confirm the identity of magnesium L-threonate monohydrate, highlighting its utility for the threonate component of "this compound" food.gov.uk.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed insights into the molecular structure, connectivity, and local environment of atoms within a compound. Both ¹H NMR and ¹³C NMR spectra have been reported for ascorbic acid and calcium ascorbate, confirming their structures nih.govmdpi.comlgcstandards.comdergipark.org.trhmdb.cablogspot.com. ¹H NMR spectra of ascorbic acid show pH-dependent chemical shifts, which can be utilized for pKa determination and monitoring of proton exchange processes dergipark.org.tr. Solid-state ¹³C NMR of vitamin C (ascorbic acid) tablets has revealed doubled resonances for certain carbon atoms, indicating the presence of two non-equivalent ascorbic acid molecules within the asymmetric unit of the crystal structure, which is valuable for understanding polymorphism blogspot.com.
Raman Spectroscopy: Raman spectroscopy provides information about vibrational modes, offering a complementary perspective to FTIR by revealing different aspects of molecular vibrations and symmetries. Raman spectroscopy has been applied to L(+)-ascorbic acid and its deprotonated anionic forms researchgate.nettandfonline.comacs.orgnih.gov. For example, studies using UV resonance Raman spectroscopy have identified strong resonance enhancement for the ring C-C stretching mode of ascorbic acid at approximately 1692 cm⁻¹ (with UV excitation at ~247 nm) researchgate.net. The ascorbate mono-anion exhibits a shifted Raman resonance enhancement at ~1591 cm⁻¹ (with UV excitation at ~264.8 nm), and the ascorbate di-anion shows pronounced Raman resonance enhancement at ~1556 cm⁻¹ (with UV excitation at 244 and 266 nm) researchgate.net. These distinct spectral features allow for the characterization of different ionization states and structural changes of the ascorbate moiety in "this compound".
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within molecules, providing information on their electronic structure and conjugated systems. Ascorbic acid and its deprotonated forms exhibit characteristic absorption bands in the UV region researchgate.nettandfonline.com. The parent ascorbic acid molecule in aqueous solution absorbs at approximately 247 nm. Upon deprotonation, the ascorbate mono-anion absorbs at approximately 264.8 nm, and the ascorbate di-anion shows absorption at approximately 298.4 nm researchgate.net. These distinctive absorption profiles are critical for identifying and quantifying the different forms of ascorbate in solution and understanding their electronic properties.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopies are powerful tools for elucidating the molecular structure and functional groups present in compounds like Ester-C and its components. These techniques provide vibrational fingerprints unique to each molecule.
Infrared (IR) Spectroscopy
For calcium ascorbate, the IR spectrum reveals characteristic absorption bands corresponding to its functional groups. Studies on calcium ascorbate indicate strong absorbances in the fingerprint region. Specifically, Fourier-transform infrared (FTIR) spectra of calcium ascorbate show strong absorbances at wavenumbers such as 1560 cm⁻¹, 1400 cm⁻¹, 1050 cm⁻¹, and 700 cm⁻¹, with a distribution of weaker, less defined absorbances between approximately 630 cm⁻¹ and 760 cm⁻¹ googleapis.com. For ascorbic acid, which is the precursor to ascorbate, the lactone carbonyl (C=O) stretching vibration typically appears as a band with medium intensity around 1720 cm⁻¹ researchgate.net. The strongest band for ascorbate is often observed around 1562 cm⁻¹ researchgate.net.
Calcium L-threonate, another key metabolite in Ester-C, also exhibits distinct IR spectral features. A prominent absorption at 1581 cm⁻¹ has been identified, which verifies the presence of the carboxylate group (C=O) . The IR spectra of calcium L-threonate have been noted to be similar to other metal L-threonate compounds but exhibit differences when compared to L-threonic acid itself researchgate.net. Notably, in anhydrous calcium L-threonate, the characteristic absorption peaks of water are not observed researchgate.net.
The following table summarizes characteristic IR absorption bands for key components of Ester-C:
| Compound | Functional Group / Vibration | Wavenumber (cm⁻¹) | Source |
| Calcium Ascorbate | C=O (carboxylate) | 1560, 1400 | googleapis.com |
| C-O, C-C stretches | 1050, 700 | googleapis.com | |
| L-Ascorbic Acid | C=O (lactone carbonyl) | ~1720 | researchgate.net |
| Ascorbate (general) | Strongest band | ~1562 | researchgate.net |
| Calcium L-Threonate | C=O (carboxylate) | 1581 |
Raman Spectroscopy
Raman spectroscopy complements IR by providing insights into different molecular vibrations, particularly those involving symmetric stretching modes and non-polar bonds. Investigations into L(+)-ascorbic acid and its deprotonated anionic forms (mono-anion, AH⁻, and di-anion, A²⁻), which are relevant to calcium ascorbate, have been extensively studied using Raman spectroscopy researchgate.nettandfonline.comtandfonline.com.
| Compound | Vibration / Anionic Form | Wavenumber (cm⁻¹) | Excitation Wavelength (nm) | Source |
| Ascorbate Mono-anion | Ring C-C bond stretching | ~1591 | ~264.8 | researchgate.nettandfonline.com |
| Ascorbate Di-anion | ~1556 | 244, 266 (UV light) | researchgate.nettandfonline.com |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy is employed to analyze electronic transitions within a molecule, providing information about its conjugated systems and chromophores. Ascorbic acid and its ionized forms exhibit distinct UV absorption spectra, which are crucial for their identification and quantification.
L-ascorbic acid (AscH₂), in its fully protonated form, shows a maximum molar absorptivity at 243 nm (ε₂₄₃ = 9650 M⁻¹ cm⁻¹) nih.gov. When ascorbic acid is in solution, especially above pH 5, it predominantly exists as the ionized form, the ascorbate monoanion (AscH⁻) wikipedia.org. The ascorbate monoanion displays a characteristic absorption maximum at 265 nm nih.govresearchgate.net. Multiple studies report values for its molar absorptivity (ε₂₆₅), with a carefully determined value of 14,560 ± 450 M⁻¹ cm⁻¹ nih.gov. An isosbestic point for the diacid and the monoanion is observed at 250.7 nm (ε₂₅₁ = 8250 ± 150 M⁻¹ cm⁻¹) nih.gov. The ascorbate di-anion (A²⁻) absorbs at approximately 298.4 nm, with a molar absorptivity of roughly 7,000 L mol⁻¹ cm⁻¹, and also shows absorption below 220 nm researchgate.nettandfonline.com. Some studies report a maximum absorption wavelength for ascorbic acid around 258 nm in specific solvent systems thepharmajournal.com.
For calcium L-threonate, direct UV-Vis absorption maximum data for the compound itself is not widely reported in the context of electronic transitions in the provided search results. While L-threonic acid (a component of calcium L-threonate) has been analyzed using HPLC-UV detection at pH 2, this is a method for separation and detection rather than a direct spectroscopic characterization of the compound's electronic transitions in solution nih.gov.
The following table outlines the key UV-Vis absorption characteristics for ascorbic acid and its anionic forms:
| Compound / Form | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M⁻¹ cm⁻¹) | Source |
| L-Ascorbic Acid (AscH₂) | 243 | 9650 | nih.gov |
| Ascorbate Mono-anion (AscH⁻) | 265 | 14,560 ± 450 or 14,500 | nih.govresearchgate.net |
| Ascorbate Di-anion (A²⁻) | ~298.4 | ~7,000 | researchgate.nettandfonline.com |
| Ascorbic Acid (alternate) | 258 | (not specified in snippet) | thepharmajournal.com |
Biochemical Pathways and Mechanistic Investigations in Vitro and Pre Clinical Models
Enzymatic Transformations and Metabolic Cycles of Ascorbate (B8700270) and its Metabolites
Ascorbate undergoes reversible oxidation-reduction reactions within biological systems, crucial for its antioxidant function. These transformations are facilitated by specific enzymes, while its metabolites, including L-threonate, also participate in distinct metabolic pathways.
Ascorbate (L-ascorbic acid) functions as a powerful antioxidant by donating electrons, undergoing sequential one-electron oxidation steps to form the ascorbyl radical (monodehydroascorbate, MDHA) and then the two-electron oxidized form, dehydroascorbic acid (DHA). researchgate.netacs.org
The regeneration of ascorbate from its oxidized forms is vital for maintaining cellular redox balance. Key enzymes involved in these transformations include:
Ascorbate Oxidase (AO) : This enzyme, predominantly found in higher plants, catalyzes the oxidation of L-ascorbate directly to dehydroascorbate (DHA) using molecular oxygen, producing water. creative-enzymes.comwikipedia.orgoup.comwilliams.educas.cz AO is a copper-containing enzyme involved in plant development, cell expansion, and stress responses by influencing the extracellular redox balance. oup.comwilliams.educas.cznih.gov
Dehydroascorbate Reductase (DHAR) : DHAR is a critical enzyme responsible for reconverting DHA back to the reduced form, ascorbate. mdpi.comrcsb.orgresearchgate.netplos.org This regeneration process primarily utilizes reduced glutathione (B108866) (GSH) as an electron donor, converting GSH to oxidized glutathione (GSSG). researchgate.netmdpi.com In plants, DHAR activity is crucial for regulating the cellular ascorbate redox state and enhancing tolerance to oxidative stress. mdpi.comresearchgate.netplos.org
Monodehydroascorbate Reductase (MDHAR) : The MDHA radical, formed during one-electron oxidation of ascorbate, can be reduced back to ascorbate by MDHAR in an NAD(P)H-dependent reaction. nih.gov Alternatively, MDHA can undergo disproportionation, yielding both ascorbate and DHA. oup.complos.orgnih.gov
These enzymatic interconversions ensure a dynamic pool of ascorbate within cells, allowing it to fulfill its diverse biochemical roles.
L-threonate is a naturally occurring metabolite of ascorbic acid, formed through the breakdown of ascorbate, specifically via cleavage between carbons 2 and 3, which also produces oxalate (B1200264). mikronaehrstoffcoach.comoregonstate.eduhmdb.canih.govnih.gov Ester C is notably characterized by its inclusion of calcium L-threonate. mikronaehrstoffcoach.comoregonstate.eduspringfieldnutra.compharmacydirect.co.nz The manufacturers suggest that L-threonate enhances the uptake, retention, and biological activity of vitamin C. mikronaehrstoffcoach.compharmacydirect.co.nz While the precise mammalian enzymatic pathways and enzymes through which threonate exerts its purported effects on ascorbate metabolism are not fully elucidated in the provided search results, its presence in this compound is highlighted for its role in potentially improving ascorbate bioavailability.
In plants, L-threonate is a significant degradation product of ascorbate. nih.govbiorxiv.org Research in Arabidopsis has identified a unique protein containing L-threonate metabolizing domains (LTD), which is essential for L-threonate metabolism in plants, facilitating its conversion into intermediates of glycolysis. biorxiv.org This highlights a specific enzymatic pathway for threonate in non-mammalian systems, with implications for carbon recycling from ascorbate degradation.
Unlike most animals, including humans, which have lost the ability to synthesize ascorbate due to mutations in the L-gulono-1,4-lactone oxidase (GULO) enzyme, plants and many other eukaryotes synthesize ascorbate de novo. frontiersin.orgnih.govmdpi.commdpi.com Humans must therefore obtain ascorbate through dietary intake, such as from the ascorbate component of this compound.
The primary biosynthetic pathway for L-ascorbic acid in plants is the D-mannose/L-galactose pathway, commonly known as the Smirnoff-Wheeler pathway. frontiersin.orgscielo.brfrontiersin.orgresearchgate.netoup.comresearchgate.net This pathway is dominant in photosynthetic tissues and involves a series of enzymatic steps to convert D-glucose into L-ascorbate. frontiersin.orgmdpi.comresearchgate.net
Key steps and enzymes in the Smirnoff-Wheeler pathway include:
Conversion of D-mannose-1-phosphate to L-galactono-1,4-lactone (L-GL). L-GL serves as the immediate precursor to ascorbate. scielo.brfrontiersin.org
Enzymes such as GDP-D-mannose pyrophosphorylase (GMP), GDP-D-mannose 3',5'-epimerase (GME), GDP-L-galactose phosphorylase (GGP), L-galactose-1-phosphate phosphatase (GPP), L-galactose dehydrogenase (L-GalDH), and L-galactono-1,4-lactone dehydrogenase (L-GalLDH) facilitate these conversions. researchgate.netoup.com
The final step involves the oxidation of L-galactono-1,4-lactone to ascorbate by L-galactono-1,4-lactone dehydrogenase, an enzyme located in the mitochondrion. mdpi.comfrontiersin.org
While the Smirnoff-Wheeler pathway is the main route, other pathways, such as the conversion of D-galacturonic acid to L-GL, have also been identified in plants. scielo.br
Cellular Uptake Mechanisms and Transport Dynamics (In Vitro Models)
The absorption and distribution of ascorbate into cells are mediated by specific transport proteins, ensuring its availability for various intracellular functions. This compound, providing ascorbate, relies on these mechanisms for its cellular delivery.
The reduced form of vitamin C, ascorbate, is actively transported into mammalian cells primarily by Sodium-Dependent Vitamin C Transporters (SVCTs), members of the SLC23A gene family. frontiersin.orgthomashealthblog.comnih.govmdpi.commdpi.comoup.comnih.gov These symporters utilize the electrochemical gradient of sodium ions to move ascorbate against its concentration gradient, typically with a stoichiometry of two sodium ions per ascorbate molecule. frontiersin.orgthomashealthblog.comnih.govmdpi.comnih.govresearchgate.net This gradient is maintained by the Na+/K+-ATPase. frontiersin.orgresearchgate.net
There are two main isoforms of SVCTs, SVCT1 and SVCT2, each with distinct tissue distribution and functional characteristics:
SVCT1 (SLC23A1) : This transporter is characterized by its high capacity and relatively low affinity for ascorbate (Km in the range of 65–237 µM). frontiersin.orgthomashealthblog.commdpi.commdpi.com SVCT1 is predominantly expressed in epithelial tissues of organs such as the kidney, intestine, liver, lung, and skin. frontiersin.orgmdpi.commdpi.comwikipedia.org Its primary role is in maintaining whole-body ascorbate homeostasis, including the reabsorption of ascorbate in the kidneys to prevent its loss in urine, and absorption from the diet in the intestine. frontiersin.orgmdpi.commdpi.comnih.gov
SVCT2 (SLC23A2) : In contrast, SVCT2 is a high-affinity, low-capacity transporter (Km typically around 20 µM, ranging from 8–69 µM). frontiersin.orgthomashealthblog.commdpi.commdpi.com It exhibits a broad tissue distribution, being expressed in nearly every cell type and tissue throughout the body, including the brain, eyes, and adrenal glands. frontiersin.orgthomashealthblog.commdpi.commdpi.comnih.govresearchgate.net SVCT2 is crucial for distributing ascorbate to metabolically active cells and protecting them from oxidative stress by maintaining high intracellular ascorbate levels. frontiersin.orgthomashealthblog.comnih.govresearchgate.net The activity of SVCT2 is also dependent on the presence of Ca2+ and Mg2+ ions. frontiersin.orgresearchgate.net
The concerted action of SVCT1 and SVCT2 ensures efficient uptake and distribution of ascorbate from dietary sources, such as the ascorbate component of this compound, and its retention within the body.
While SVCTs transport the reduced form of vitamin C (ascorbate), the oxidized form, dehydroascorbic acid (DHA), is transported into cells by facilitative glucose transporters (GLUTs). frontiersin.orgthomashealthblog.comoup.comnih.govnih.govmdpi.comucsc.clphysiology.org This transport mechanism relies on facilitated diffusion and is competitive with glucose. mdpi.comoup.comnih.govnih.govphysiology.org
Several isoforms of GLUTs are involved in DHA transport:
GLUT1 : Widely expressed and known as the primary glucose transporter in human erythrocytes, GLUT1 is also a significant transporter of DHA. Studies have shown that DHA uptake into oocytes expressing GLUT1 can be substantially higher than in controls. nih.govmdpi.comucsc.clphysiology.org GLUT1 is also found in placental villous cores and cytotrophoblasts. oup.com
GLUT2 and GLUT8 : These transporters facilitate DHA transport in the intestines, with reported apparent Km values for DHA of 2.33 mM and 3.23 mM, respectively, in Xenopus oocytes. nih.gov
GLUT3 and GLUT4 : These isoforms also contribute to DHA uptake. oup.comphysiology.org GLUT4 is specifically located in syncytiotrophoblasts. oup.com
Once DHA enters the cell via GLUTs, it is rapidly reduced back to ascorbate, often by enzymes like dehydroascorbate reductase (DHAR), thereby regenerating the active antioxidant. researchgate.netmdpi.comnih.gov This mechanism is particularly important in cell types lacking SVCTs, such as erythrocytes and neutrophils, where GLUT-mediated DHA uptake and subsequent reduction are crucial for maintaining intracellular ascorbate concentrations and supporting their antioxidant functions. nih.gov
Table 1: Key Characteristics of Ascorbate and Dehydroascorbic Acid Transporters
| Transporter Family | Substrate | Mechanism | Key Isoforms | Tissue Distribution | Affinity (Km) | Capacity | Primary Role |
| SVCTs | Ascorbate | Active, Na+-dependent | SVCT1, SVCT2 | SVCT1: Kidney, intestine, liver, lung, skin; SVCT2: Ubiquitous | SVCT1: Low (65-237 µM); SVCT2: High (8-69 µM) | SVCT1: High; SVCT2: Low | Whole-body homeostasis (SVCT1); Cellular protection (SVCT2) |
| GLUTs | DHA | Facilitated Diffusion | GLUT1, GLUT2, GLUT3, GLUT4, GLUT8 | Ubiquitous; Intestine (GLUT2, GLUT8); Erythrocytes (GLUT1) | Variable (e.g., GLUT2: 2.33 mM, GLUT8: 3.23 mM for DHA) | High | DHA uptake and subsequent reduction to Ascorbate |
Table 2: Enzymes Involved in Ascorbate Redox Cycling
| Enzyme Name | EC Number | Substrate(s) | Product(s) | Role | Location/Context |
| Ascorbate Oxidase (AO) | EC 1.10.3.3 | L-ascorbate, O2 | Dehydroascorbate, H2O | Oxidation of ascorbate, influencing redox balance in plants | Higher plants (cell wall, cytoplasm) creative-enzymes.comwikipedia.orgwilliams.educas.cz |
| Dehydroascorbate Reductase (DHAR) | EC 1.8.5.1 | Dehydroascorbate, Reduced glutathione (GSH) | Ascorbate, Oxidized glutathione (GSSG) | Regeneration of ascorbate, crucial for maintaining cellular redox state in plants | Plants (cytosol, chloroplast); Mammalian cells researchgate.netmdpi.comrcsb.orgresearchgate.netplos.org |
| Monodehydroascorbate Reductase (MDHAR) | EC 1.6.5.4 | Monodehydroascorbate radical, NAD(P)H | Ascorbate, NAD(P)+ | Regeneration of ascorbate from its radical form | Chloroplast, cytosol nih.gov |
Role of Metabolites (e.g., L-Threonate) in Modulating Ascorbate Transport Systems
L-threonate, an active metabolite of vitamin C, plays a significant role in modulating ascorbate transport systems researchgate.netwikipedia.orgfishersci.co.uknih.govereztech.com. Studies indicate that L-threonate exhibits a notable stimulatory effect on vitamin C uptake and prolongs the retention of vitamin C within human T-lymphoma cells researchgate.netfishersci.cawikipedia.orgnih.gov. This facilitated transport by threonate is considered a key mechanism behind the enhanced potency observed with this compound formulations compared to conventional ascorbic acid fishersci.com. For instance, this compound has demonstrated higher cellular uptake rates and up to 24-hour retention in human T-lymphoma cells and white blood cells fishersci.co.ukfishersci.comscribd.com.
The primary transporters for the reduced form of vitamin C, ascorbic acid, into cells are the high-affinity, low-capacity sodium-dependent vitamin C transporters (SVCT1 and SVCT2) fishersci.caamericanelements.comwikipedia.org. SVCT1 is predominantly responsible for intestinal absorption and renal reabsorption, while SVCT2 is ubiquitously expressed and crucial for regulating ascorbate accumulation in various tissues wikipedia.orgamericanelements.comwikipedia.org. The oxidized form of vitamin C, dehydroascorbic acid (DHA), is transported into cells by low-affinity, high-capacity sodium-independent glucose transporters, including GLUT1, GLUT3, and GLUT4 fishersci.cafishersci.caamericanelements.comwikipedia.org. While L-threonate's direct molecular interaction with SVCTs or GLUTs in the context of ascorbate transport is still under investigation, its observed ability to stimulate cellular uptake and retention suggests a modulatory effect on these transport systems, potentially by facilitating ascorbate activity or indirectly influencing transporter function fishersci.cafishersci.com.
Intracellular Fate and Distribution of Ascorbate and its Metabolites (Cellular Models)
The intracellular fate and distribution of ascorbate and its metabolites are critical for their biological functions, with specific localization and interactions influencing cellular redox balance and signaling.
Ascorbate is widely distributed within human tissues and fluids, with its oxidized DHA form typically constituting less than 10% of the total vitamin C wikipedia.org. Intracellular ascorbate levels are generally much higher than plasma concentrations, often reaching millimolar levels in nucleated cells wikipedia.org. In human B lymphocytes, over 90% of intracellular ascorbic acid is localized to the cytosol and remains unbound to proteins nih.gov.
Studies employing cellular models have revealed the diverse subcellular localization of ascorbate and its transporters. While a significant portion of ascorbate resides in the cytosol, its transporters, particularly SVCT2, exhibit broader distribution. SVCT2 has been found primarily in subcellular compartments, with notable staining observed in the nucleus and mitochondria, and less on the plasma membrane in breast cancer cell lines researchgate.netnih.gov. This suggests that SVCT2 not only mediates initial cellular uptake but also plays a role in the compartmentalization and intracellular trafficking of ascorbate to specific organelles where its functions are critical nih.gov. In plant cells, ascorbate has been detected in mitochondria, chloroplasts, nuclei, peroxisomes, the cytosol, and vacuoles fishersci.fi. Within the human brain, high concentrations of ascorbic acid are stored in regions such as the hippocampus and prefrontal cortex uni.lu.
Dehydroascorbic acid (DHA) is rapidly transported into cells via glucose transporters (GLUTs) and subsequently reduced to ascorbic acid intracellularly, effectively "trapping" ascorbate within the cell and contributing to its accumulation in the cytosol uni.luthegoodscentscompany.comnih.govwikipedia.org. The precise intracellular distribution of L-threonate itself is less extensively documented compared to ascorbate, but as a metabolite, it would follow the pathways of vitamin C catabolism and potentially distribute accordingly within cellular compartments.
Table 1: Subcellular Localization of Ascorbate and SVCT2 in Cellular Models
| Component | Primary Location(s) | Notes | References |
| Ascorbic Acid | Cytosol (>90% in human B lymphocytes) | High intracellular concentrations, often millimolar. | nih.govwikipedia.org |
| SVCT2 (transporter) | Nucleus, Mitochondria, (less on plasma membrane) | Involved in intracellular trafficking and compartmentalization; localization varies by cell type. | researchgate.netnih.gov |
| Dehydroascorbic Acid (DHA) | Rapidly converted to ascorbate intracellularly after GLUT-mediated uptake | Effectively "traps" vitamin C inside cells. | uni.luthegoodscentscompany.comnih.govwikipedia.org |
| Ascorbate (in plants) | Mitochondria, Chloroplasts, Nuclei, Peroxisomes, Cytosol, Vacuoles | Important for compartment-specific protection and metabolism. | fishersci.fi |
| Ascorbic Acid (in brain) | Hippocampus, Prefrontal Cortex | Highest concentrations in these brain regions. | uni.lu |
Ascorbic acid is a potent antioxidant and a crucial regulator of the physiological redox state within cells wikipedia.orgnih.govfishersci.comfishersci.se. Its antioxidant properties stem from its ability to donate electrons, effectively scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals, superoxide (B77818), singlet oxygen, and peroxynitrite wikipedia.orgnih.govnih.govwikipedia.orgfishersci.se.
Ascorbate plays a vital role in maintaining the cellular antioxidant defense system through several mechanisms:
Interaction with Small Molecule Antioxidants: Ascorbate collaborates with other endogenous low-molecular-weight antioxidants such as tocopherol (Vitamin E), glutathione (GSH), and thioredoxin, regenerating their reduced forms and thereby sustaining their antioxidant capacity fishersci.nowikipedia.orgfishersci.comwikipedia.orgfishersci.se. The ascorbate-glutathione cycle, also known as the Foyer-Halliwell-Asada pathway, is a key pathway that maintains redox balance by facilitating the reduction of dehydroascorbate back to ascorbate using GSH nih.goviiab.mewikipedia.org.
Enzyme Modulation: Ascorbate can stimulate the biosynthesis and activation of crucial intracellular antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) wikipedia.orgfishersci.comiiab.mewikipedia.org. These enzymes are essential for detoxifying ROS and preventing oxidative damage wikipedia.orgfishersci.comwikipedia.org.
Gene Expression Regulation: Ascorbic acid promotes the activity of various transcription factors, such as nuclear factor erythroid 2-like 2 (Nrf2), redox effector factor 1 (Ref-1), and activator protein 1 (AP-1) citeab.comwikipedia.orgfishersci.comwikipedia.org. The activation of these transcription factors leads to the expression of genes that encode antioxidant proteins, further bolstering cellular defense mechanisms wikipedia.orgfishersci.comwikipedia.org.
Signal Transduction Pathways: Beyond its direct antioxidant role, vitamin C functions as a modulator of cytokine signal transduction pathways. It has been shown to suppress granulocyte-macrophage colony-stimulating factor (GM-CSF)-induced phosphorylation of mitogen-activated protein kinases (MAPK p42/44) and Signal Transducer and Activator of Transcription 5 (Stat5) americanelements.comfishersci.ca. Additionally, vitamin C regulates gene expression linked to cell proliferation (e.g., Ccnf, Ccnb1), differentiation (e.g., Sox-2, Oct-4), and cell death (e.g., RIPK1, Bcl-2) americanelements.com. It can also regulate the activity of kinases such as MAPK and p38, and influence the activation of the NF-κB pathway, which is involved in inflammatory and immune responses americanelements.comwikipedia.org.
Molecular Interactions with Biological Macromolecules (In Vitro Studies)
The interactions of ascorbate with biological macromolecules are multifaceted, encompassing both beneficial and potentially detrimental effects, depending on the cellular environment and the presence of other molecules.
Ascorbic acid exhibits a complex dual nature, functioning as both an antioxidant and, paradoxically, a pro-oxidant, particularly in the presence of free transition metal ions such as iron (Fe) and copper (Cu) fishersci.cathegoodscentscompany.comthegoodscentscompany.comnih.govfishersci.co.ukfishersci.canih.govresearchgate.netfishersci.comscribd.comnih.govnih.govwikipedia.org. This pro-oxidant activity is predominantly observed in in vitro settings and is related to its ability to reduce these metal ions, thereby initiating redox cycling and the generation of highly reactive oxygen species (ROS) fishersci.cathegoodscentscompany.comthegoodscentscompany.comnih.govfishersci.co.ukfishersci.canih.govresearchgate.netscribd.comnih.govnih.govwikipedia.org.
The mechanism involves ascorbate reducing ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), or cupric copper (Cu²⁺) to cuprous copper (Cu⁺) fishersci.cathegoodscentscompany.comnih.govfishersci.co.uknih.govresearchgate.netnih.govnih.gov. These reduced metal ions can then participate in Fenton or Haber-Weiss reactions with hydrogen peroxide (H₂O₂), leading to the formation of highly damaging hydroxyl radicals (•OH) fishersci.canih.govfishersci.co.uknih.govresearchgate.netnih.gov. This acceleration of the Fe³⁺ ↔ Fe²⁺ redox cycle by ascorbate significantly increases the yield of toxic hydroxyl radicals fishersci.co.uk.
Ascorbic acid forms chelate complexes with metal ions primarily through its O(3) and O(2) hydroxyl groups after deprotonation thegoodscentscompany.comfishersci.co.ukwikipedia.orgnih.gov. While ascorbate is generally considered a weak chelating agent with a relatively low affinity for metals compared to pharmaceutical chelating drugs, it can still interact with existing metal-chelate complexes and influence their redox activity thegoodscentscompany.comfishersci.co.uknih.gov. For instance, complexes of ascorbic acid with Fe²⁺ ions are relatively stable with a 2:1 stoichiometry [Asc₂Fe²⁺] thegoodscentscompany.com. The interplay between ascorbate and transition metals is a critical aspect of its biological activity, impacting oxidative stress and cellular damage.
Ascorbic acid and its degradation products can engage in non-enzymatic interactions with biological macromolecules, particularly proteins and, under certain conditions, nucleic acids wikipedia.orgresearchgate.netguidetopharmacology.orgmetabolomicsworkbench.orgresearchgate.netamericanelements.com. One notable non-enzymatic modification is protein glycation, a reaction between the carbonyl groups of reducing sugars or aldehydes and the free amino groups of proteins, lipids, or nucleic acids researchgate.netguidetopharmacology.orgmetabolomicsworkbench.orgamericanelements.com. This process leads to the formation of reversible Schiff bases and subsequent Amadori products, which can further undergo dehydration and rearrangement to form advanced glycation end products (AGEs) researchgate.netguidetopharmacology.orgmetabolomicsworkbench.orgamericanelements.com.
Specifically, the irreversible degradation of dehydroascorbic acid (DHA), an oxidized form of ascorbate, generates highly reactive carbonyl intermediates capable of inducing protein glycation researchgate.netmetabolomicsworkbench.org. In vitro studies have demonstrated that both ascorbic acid and DHA can lead to the glycation of cellular proteins researchgate.net. Ascorbic acid may also compete with glucose in the glycation of proteins like albumin and hemoglobin guidetopharmacology.org. The ascorbyl radical, an oxidation product of ascorbic acid, has been postulated to contribute to protein glycation metabolomicsworkbench.org. These non-enzymatic modifications can alter protein structure and function; for example, glycation induced by ascorbic acid has been shown to decrease the activity and increase the protease susceptibility of certain proteins, such as Rubisco americanelements.com.
In the context of nucleic acids, while ascorbic acid generally acts as an antioxidant protecting against oxidative damage, its pro-oxidant activity in the presence of free transition metals can lead to DNA oxidation and damage, as the generated hydroxyl radicals can react with nucleic acid components researchgate.net.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in quantum mechanics, are employed to investigate the electronic structure and reactivity of L-ascorbic acid and its derivatives. These methods can predict molecular geometries, stabilities, and spectroscopic properties.
These calculations reveal the most stable conformers of L-ascorbic acid, often highlighting the role of intramolecular hydrogen bonding in their stability conicet.gov.arresearchgate.net. For instance, studies indicate the presence of multiple stable conformations in the gas phase and fewer in the solid phase researchgate.netconicet.gov.ar. The theoretical geometries obtained from DFT calculations generally show good agreement with experimental values conicet.gov.ar. DFT is also used to analyze electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into chemical stability and reactivity. A higher HOMO-LUMO energy gap often signifies greater stability and resistance to electron density changes acs.orgresearchgate.netcumhuriyet.edu.tr.
Table 1: Representative DFT Basis Sets and Functionals Used for L-Ascorbic Acid Studies
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-31G*, 6-311++G** | Geometry optimization, conformational analysis | researchgate.netconicet.gov.ar |
| B3LYP | 6-31+G(d,p), 6-311G(d,p) | Geometry, electronic structure, spectroscopic analysis | researchgate.netwayne.edu |
| B3LYP | 6-311+G | Optimized structures, energy band gaps, spectroscopy | cumhuriyet.edu.tr |
Beyond DFT, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are employed for more accurate energetic and spectroscopic predictions of L-ascorbic acid cumhuriyet.edu.trresearchgate.netnih.govrsc.org. While computationally more demanding, these methods provide a more rigorous treatment of electron correlation, leading to higher accuracy for properties like reaction energies, conformational energies, and vibrational frequencies.
MP2 calculations, often with correlation-consistent basis sets like aug-cc-pVDZ, are particularly valuable for conformational analysis and studying intramolecular interactions, including hydrogen bonding rsc.org. Ab initio methods have been used to determine the structure, energies, and charges of stable conformers, as well as to predict vibrational frequencies (e.g., IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts cumhuriyet.edu.trresearchgate.netnih.govtandfonline.com. For instance, studies comparing HF and DFT methods found that HF generally yields higher energy band gap values for vitamin C cumhuriyet.edu.tr. The computed isotropic hyperfine coupling constants for radical species derived from L-ascorbic acid using ab initio methods have shown good agreement with experimental data researchgate.net.
L-ascorbic acid, with its flexible side chain and ring structure, exhibits multiple stable conformations. Computational methods are crucial for performing conformational analysis and mapping the potential energy surfaces (PES) of the molecule. This involves systematically exploring different dihedral angles and identifying energy minima (stable conformers) and transition states (barriers between conformers) researchgate.netrsc.orgresearchgate.nettandfonline.com.
Studies have shown that L-ascorbic acid can exist in several stable conformations, with some being stabilized by internal hydrogen bonding researchgate.netrsc.org. Relaxed potential energy surface scans have been used to determine the relative energies of stable minima and barriers for proton transfer processes, which are significant for understanding the molecule's redox behavior researchgate.net. The presence of numerous hydroxyl groups in vitamin C's structure leads to a wide range of intramolecular interactions, and quantum theory of atoms in molecules (QTAIM) analysis, often combined with MP2 calculations, has been used to describe these interactions and their role in stabilizing conformers rsc.org. The lowest energy structures are determined by employing different basis sets within DFT and Hartree-Fock approaches during the geometry optimization process acs.org.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations extend the scope of theoretical studies by simulating the time-dependent behavior of molecules, providing insights into dynamic processes that are not accessible through static quantum chemical calculations.
MD simulations are essential for understanding how L-ascorbic acid (and by extension, Ester C components) behaves in a solvent environment, particularly water. These simulations allow for the study of solvation effects, including solvent-solute interactions, hydrogen bonding networks, and dynamic conformational changes of the molecule in solution over time uzh.chresearchgate.netnih.gov.
Ab initio molecular dynamics (AIMD), which combines the accuracy of DFT with the dynamic capabilities of MD, has been used to study the solvation of L-ascorbic acid's different oxidation states in aqueous solution uzh.ch. These studies can reveal how the solvent affects properties like spin density distribution in radical anions and the absence of internal hydrogen bonds in solution, as these bonds are rapidly lost in favor of bonding to solvent molecules uzh.ch. Classical MD simulations, often employing force fields like CHARMM27, are also used to study the solvation of L-ascorbic acid nih.gov. Implicit solvation models, such as CPCM, IEFPCM, and SMD, are frequently used with quantum chemical methods to investigate the impact of solvent polarity on molecular geometry, energy, and charges of complexes involving L-ascorbic acid ahievran.edu.trnih.gov.
MD simulations, often combined with molecular docking, are crucial for modeling the interaction of small molecules, including L-ascorbic acid, with biological targets like proteins. This approach helps to understand binding mechanisms, affinities, and the dynamic interplay between the ligand and protein at an atomic level nih.govbiorxiv.orguzh.chnih.govmdpi.comacs.org.
For example, MD simulations have been used to investigate the binding of L-ascorbic acid with enzymes such as Violaxanthin De-Epoxidase (VDE) and Chlorophycean Violaxanthin De-Epoxidase (CVDE) to understand the xanthophyll cycle's mechanistic aspects biorxiv.org. These simulations analyze key parameters such as binding free energies, root-mean-square deviation (RMSD) and fluctuation (RMSF), radius of gyration, and the formation of salt bridges and hydrogen bonds over time biorxiv.org. They can reveal how proteins undergo conformational changes upon ligand binding and how different interactions (e.g., van der Waals, electrostatic) contribute to binding affinity biorxiv.orguzh.ch. MD simulations also help in identifying key residues involved in the interaction and exploring the conformational space of the receptor, which is critical for drug discovery and understanding biological functions uzh.chnih.govmdpi.comacs.org.
Table 2: Applications of Molecular Dynamics Simulations in L-Ascorbic Acid Studies
| MD Application Area | Key Insights | Reference |
| Solvation Effects & Conformational Dynamics | Solvent influence on spin density, loss of intramolecular H-bonds in solution, dynamic behavior in water | uzh.chresearchgate.netnih.gov |
| Ligand-Protein Interaction Modeling (Mechanistic) | Binding mechanisms, affinity, conformational changes of protein upon ligand binding, key interaction types | nih.govbiorxiv.orguzh.chnih.govmdpi.comacs.org |
Structure-Activity Relationship (SAR) Modeling (Computational)
Computational Structure-Activity Relationship (SAR) modeling for this compound, primarily focusing on calcium ascorbate (B8700270) and its metabolites, leverages advanced theoretical methods to correlate chemical structure with biological activity. These models are instrumental in predicting how modifications to the molecular architecture might influence properties such as antioxidant capacity, stability, and interaction with biological targets. Density Functional Theory (DFT) and molecular dynamics simulations are frequently employed to elucidate these relationships plos.orgresearchgate.netscielo.bracs.org.
A key aspect of SAR modeling for ascorbate and its derivatives involves understanding the impact of structural variations on their electron-donating capabilities and radical scavenging efficiencies. Computational studies, for instance, have examined the antioxidant capacity of L-ascorbic acid and its derivatives by evaluating bond dissociation energies (BDEs) and free energy changes associated with hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT) mechanisms plos.orgacs.org. These studies highlight that the reactivity of ascorbate is highly sensitive to its local environment and molecular modifications nih.gov.
Prediction of Reactivity and Stability for Novel Derivatives
Computational methods are powerful tools for predicting the reactivity and stability of existing compounds like calcium ascorbate and for designing novel derivatives with enhanced properties. The stability of L-ascorbic acid is known to be influenced by factors such as oxygen, temperature, light, pH, and the presence of metal ions researchgate.net. Derivatives, like calcium ascorbate, are often developed to improve stability, especially in aqueous solutions shinryo-to-shinyaku.comgoogle.com.
Computational investigations, particularly using DFT calculations, are valuable for assessing the thermodynamic and kinetic properties governing the degradation and antioxidant reactions of ascorbate compounds. For example, studies have calculated bond dissociation energies (BDE) and ionization potentials (IP) for various hydroxyl groups on the lactone ring of ascorbic acid and its derivatives, providing insights into their most probable antioxidant mechanisms and stability acs.org.
Table 1: Calculated Bond Dissociation Energies (BDE) for Ascorbic Acid (AA) Hydroxyl Groups acs.org
| Compound | Bond | BDE (kJ/mol, Gas Phase) | BDE (kJ/mol, Water Phase) | Most Likely Site (Water Phase) |
| Ascorbic Acid | O8–H | 301.8 | 344.0 | O8–H |
| O7–H | 327.852 | 351.11 | - | |
| Ascorbyl 6-palmitate | O6–H | 303.4 | 335.8 | O6–H |
| O7–H | 313.419 | 337.058 | - |
This type of data can guide the design of new derivatives by identifying functional groups that are more susceptible to oxidation or those that contribute most significantly to antioxidant activity. For instance, the findings suggest that the 5OH radical of ascorbic acid exhibits the greatest hydrogen-donating ability across different environments plos.org. Computational analysis of potential degradation pathways can also predict the shelf-life and optimal storage conditions for new formulations researchgate.netnih.gov. For calcium ascorbate, its formulation aims to provide a more stable and less acidic form of vitamin C shinryo-to-shinyaku.comgoogle.com.
Mechanistic Insights into Biological Interactions
Computational chemistry plays a significant role in unraveling the molecular mechanisms by which this compound components interact with biological systems. This includes studies on transport, enzymatic activity, and antioxidant defense.
For instance, L-ascorbic acid, the active form of vitamin C, is transported into cells by sodium-dependent vitamin C transporters (SVCT1 and SVCT2) nih.govnih.gov. Computational studies have provided mechanistic insights into the SVCT2 transporter, revealing its absolute dependence on bivalent cations like Ca²⁺/Mg²⁺ for function and a Na⁺:ascorbic acid stoichiometry of 2:1 nih.gov. This highlights the critical role of calcium in the cellular uptake mechanism of ascorbate, a direct link to the components of this compound.
Furthermore, computational methods such as molecular docking and dynamics simulations are used to visualize and predict the interactions between vitamin C (ascorbic acid) and key antioxidant enzymes. For example, a computational study investigated the molecular interaction between ascorbic acid and glutathione (B108866) peroxidase (GPX), an enzyme vital in the antioxidant defense system. The results indicated a favorable binding affinity, supported by negative free energy values, offering insights into the structural flexibility of the ligand and vibrational dynamics, thus enhancing understanding of how vitamin C combats oxidative stress at a molecular level researchgate.net. Similar docking studies have been performed to evaluate the antioxidant power of vitamin C by analyzing its ability to bind to proteins like NADPH oxidase, assessing binding affinity energies and interactions with critical residues through hydrogen bonds and hydrophobic interactions scielo.brresearchgate.net.
These computational approaches provide a detailed atomic-level understanding of how this compound's components function biologically, supporting the design of more effective formulations and therapeutic strategies.
Compound List
Comparative Studies of Ascorbate Forms: Chemical and Mechanistic Perspectives
Chemical Stability and Degradation Pathways
The stability of any vitamin C formulation is a critical factor for its efficacy. Ascorbic acid is known to be susceptible to degradation, which can be influenced by various environmental factors.
The primary mechanism of degradation for ascorbic acid is oxidation. This process involves the loss of electrons, first forming the ascorbyl radical, which is a relatively stable free radical. A second oxidation step converts the ascorbyl radical to dehydroascorbic acid (DHA). While this initial oxidation is reversible, DHA can be further hydrolyzed to 2,3-diketo-L-gulonic acid, which is biologically inactive and represents an irreversible loss of vitamin C activity. This degradation can proceed further to form various other products, including L-xylosone, L-threonate, and oxalic acid. researchgate.netdntb.gov.ua
Mineral ascorbates, such as calcium ascorbate (B8700270), the main component of Ester-C, are generally considered to be more stable than ascorbic acid. researchgate.netnbinno.com This increased stability is attributed to the salt form being less susceptible to oxidation than the free acid form, particularly in solid formulations and at neutral or near-neutral pH. Ascorbic acid's degradation in aqueous solutions typically follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of ascorbic acid. nih.gov
The oxidation of ascorbic acid can be catalyzed by factors such as light, heat, and the presence of metal ions. The degradation process involves both aerobic (oxygen-dependent) and anaerobic (oxygen-independent) pathways. Under aerobic conditions, the oxidation to DHA is predominant. nih.gov
Table 1: First-Order Reaction Rate Constants for Ascorbic Acid Oxidation at Various Temperatures
| Temperature (°C) | Rate Constant (k) (min-1) |
|---|---|
| 40 | 4.55 x 10-4 |
| 50 | 5.85 x 10-4 |
| 60 | 8.40 x 10-4 |
| 70 | 1.10 x 10-3 |
| 80 | 1.02 x 10-3 |
This table presents data on the degradation kinetics of ascorbic acid, illustrating the increase in the rate of oxidation with rising temperature. nih.gov
The stability of ascorbate forms is significantly influenced by pH, temperature, and the presence of metal ions.
pH: Ascorbic acid is most stable in acidic conditions (pH < 4.2). nih.gov As the pH increases, the rate of oxidation accelerates. Mineral ascorbates like calcium ascorbate create a more neutral pH environment in solution, which can be a factor in their stability profile compared to the more acidic nature of ascorbic acid. niranbio.com
Temperature: As demonstrated in the table above, an increase in temperature accelerates the degradation of ascorbic acid. nih.gov Both aerobic and anaerobic degradation pathways are temperature-dependent. myfoodresearch.com While specific comparative kinetic data for Ester-C under varying temperatures is not readily available, the general principles of chemical kinetics suggest that its degradation would also increase with temperature, though potentially at a different rate than ascorbic acid due to its salt form.
Metal Ions: The presence of transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can significantly catalyze the oxidation of ascorbic acid. These metal ions can facilitate the transfer of electrons from ascorbate to oxygen, thereby accelerating its degradation. nih.gov The formulation of vitamin C can impact its interaction with these catalytic metals.
Mechanistic Differences in Cellular and Biochemical Processing (In Vitro)
The way different forms of ascorbate are taken up and processed by cells is a key determinant of their biological activity.
The uptake of vitamin C into cells is a regulated process. The reduced form, ascorbate, is transported into cells primarily by the Sodium-dependent Vitamin C Transporters (SVCT1 and SVCT2). The oxidized form, dehydroascorbic acid (DHA), can be transported by some of the Glucose Transporters (GLUTs). nih.govresearchgate.net Once inside the cell, DHA is rapidly reduced back to ascorbate. nih.gov
Ester-C contains metabolites such as L-threonate. In vitro studies have suggested that L-threonate may enhance the cellular uptake of ascorbic acid. For instance, one study demonstrated that preincubation of human T-lymphoma cells with calcium L-threonate stimulated the uptake of L-ascorbic acid in a dose-dependent manner. nih.gov This suggests a potential mechanism for increased bioavailability at the cellular level.
Clinical studies have shown that supplementation with Ester-C can lead to significantly higher vitamin C concentrations in leukocytes (white blood cells) 24 hours after ingestion compared to ascorbic acid, even when plasma levels are similar. nih.govnih.gov This indicates potentially enhanced uptake and/or retention in these immune cells. The efflux, or removal, of ascorbate from cells is also a regulated process, mediated by various anion channels. nih.gov
Table 2: Comparative Cellular Uptake and Retention of Ascorbate Forms
| Ascorbate Form | Primary Cellular Uptake Transporter(s) | Key Findings from In Vitro / Clinical Studies |
|---|---|---|
| L-Ascorbic Acid | SVCT1, SVCT2 | Standard uptake via sodium-dependent transporters. |
| Dehydroascorbic Acid (DHA) | GLUTs | Uptake via glucose transporters, followed by intracellular reduction to ascorbic acid. |
| Ester-C (Calcium Ascorbate with metabolites) | SVCT1, SVCT2 (for ascorbate) | L-threonate component may stimulate ascorbate uptake. Studies show higher leukocyte concentrations 24 hours post-ingestion compared to ascorbic acid. nih.govnih.gov |
Once inside the cell, ascorbate serves as a cofactor for numerous enzymes and acts as a potent antioxidant. The primary metabolic event is its oxidation to dehydroascorbic acid (DHA) as it quenches free radicals or participates in enzymatic reactions. This DHA can be efficiently recycled back to ascorbic acid by enzymes such as dehydroascorbic acid reductase, using glutathione (B108866) as a reducing agent. nih.gov
If not recycled, DHA can be irreversibly hydrolyzed to 2,3-diketo-L-gulonic acid. Further degradation can lead to the formation of oxalate (B1200264) and L-threonate. dntb.gov.ua The presence of L-threonate in Ester-C is based on it being a natural metabolite of vitamin C in the body. The hypothesis is that by providing this metabolite, the body might handle the ascorbate more efficiently. However, detailed in vitro studies comparing the specific metabolic pathways and the spectrum of resulting metabolites between Ester-C and ascorbic acid in defined cellular systems are not extensively documented in the available literature.
Redox Chemistry Comparisons
The biological functions of vitamin C are intrinsically linked to its properties as a reducing agent, or antioxidant. This is governed by its redox chemistry. Ascorbic acid can donate one electron to become the relatively stable ascorbyl free radical, or it can donate two electrons in a two-step process to become dehydroascorbic acid. nih.gov
The ease with which a compound donates electrons is quantified by its standard reduction potential (E°). The standard reduction potential for the ascorbate/ascorbyl radical couple is approximately +0.28 V at pH 7. This value indicates that ascorbate is a good reducing agent, capable of donating electrons to a wide variety of oxidizing species.
While specific electrochemical studies directly comparing the redox potential of Ester-C (calcium ascorbate with threonate) to ascorbic acid are not widely available, the fundamental redox activity resides in the ascorbate anion. The presence of calcium as the counter-ion in calcium ascorbate does not fundamentally alter the redox potential of the ascorbate molecule itself. Therefore, it is expected that the redox potential of calcium ascorbate is very similar to that of ascorbic acid under the same conditions. Any differences in antioxidant activity observed in biological systems are more likely attributable to factors influencing stability, bioavailability, and cellular uptake rather than a significant difference in the intrinsic redox chemistry of the ascorbate molecule.
Standard Reduction Potentials of Ascorbate and its Derivatives
The standard reduction potential (E°') of a compound is a measure of its tendency to acquire electrons and thereby be reduced. In the context of antioxidants, a lower reduction potential indicates a greater propensity to donate electrons, which is a key aspect of their ability to neutralize oxidizing free radicals. The standard reduction potential of the ascorbate radical/ascorbic acid pair is a critical determinant of its biological antioxidant function.
Ascorbic acid's antioxidant efficacy is rooted in its relatively low oxidation potential, which enables it to undergo single-electron transfers with reactive species. nih.gov The standard reduction potential for the one-electron oxidation of ascorbate to the ascorbyl radical is approximately +0.28 V at pH 7.0. This value is central to its role as a potent reducing agent in biological systems.
| Redox Couple | Standard Reduction Potential (E°' at pH 7) |
|---|---|
| Ascorbate Radical / Ascorbic Acid | +0.28 V |
| Tocopheroxyl Radical / α-Tocopherol (Vitamin E) | +0.48 V |
| Glutathione Radical / Glutathione (GSH) | +0.92 V |
This table provides a comparison of the standard reduction potentials of key biological antioxidants at physiological pH.
The comparatively lower reduction potential of the ascorbate radical/ascorbic acid couple signifies that ascorbic acid can regenerate other antioxidants, such as α-tocopherol, from their radical forms. This synergistic interaction is a cornerstone of the body's antioxidant defense network.
Radical Scavenging Mechanisms and Electron Transfer Pathways
The primary mechanism by which ascorbate neutralizes free radicals involves the donation of an electron. This process can occur through several distinct pathways, the prevalence of which can be influenced by the nature of the radical, the solvent, and the pH. The main radical scavenging mechanisms attributed to ascorbic acid and its derivatives are:
Hydrogen Atom Transfer (HAT): In this mechanism, a hydrogen atom is directly transferred from the antioxidant to a radical species. For ascorbic acid, this involves the donation of a hydrogen atom from one of the hydroxyl groups on its enediol structure. The bond dissociation enthalpy (BDE) is a key parameter for this pathway; a lower BDE facilitates the transfer. acs.org
Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process that begins with the transfer of a single electron from the ascorbate anion to the radical, forming the ascorbyl radical and an anion of the radical. This is followed by the transfer of a proton. The ionization potential (IP) is a critical factor in the initial electron transfer step. acs.org
Sequential Proton Loss Electron Transfer (SPLET): This mechanism also involves two steps, but in the reverse order of SET-PT. First, the antioxidant loses a proton to the surrounding medium, forming an anion. This anion then donates an electron to the radical species. The proton affinity (PA) and electron transfer enthalpy (ETE) are the key thermochemical parameters for this pathway. acs.org
Upon donating a single electron, ascorbic acid is converted into the relatively stable ascorbyl radical (also known as monodehydroascorbate). nih.gov This radical is not very reactive, which is a crucial aspect of its antioxidant function, preventing the propagation of radical chain reactions. nih.gov The ascorbyl radical can then be reduced back to ascorbate or undergo a further one-electron oxidation to form dehydroascorbic acid. nih.gov
The efficiency of these scavenging mechanisms is reflected in the rate constants of the reactions between ascorbate and various free radicals. These constants quantify the speed at which ascorbate can neutralize different types of radicals, providing a direct measure of its antioxidant potency.
| Radical Species | Reaction Rate Constant with Ascorbate (M⁻¹s⁻¹) |
|---|---|
| Hydroxyl Radical (•OH) | ~1 x 10¹⁰ |
| Superoxide (B77818) Radical (O₂⁻•) | ~2.7 x 10⁵ |
| Peroxyl Radicals (ROO•) | 10⁵ - 10⁶ |
| Tryptophanyl Radicals in Proteins | ~2.9 x 10⁸ |
| Tyrosyl Radicals in Proteins | ~1.9 x 10⁸ |
This table presents the reaction rate constants of ascorbic acid with several biologically relevant free radicals, illustrating its high reactivity towards these damaging species. researchgate.net
In addition to these direct scavenging mechanisms, an alternative pathway involving peroxyl radical addition to the C2=C3 double bond of ascorbate has been proposed. This leads to the formation of an alcohol and an unstable cyclic intermediate, ultimately preventing the formation of potentially harmful hydroperoxides. nih.gov
Future Directions in Ascorbate Derivative Research
Exploration of Novel Synthetic Routes and Biotransformations
Research into novel synthetic routes for ascorbate (B8700270) derivatives focuses on improving stability, bioavailability, and targeted delivery. Enzymatic synthesis and green chemistry approaches are emerging as promising alternatives to traditional chemical methods. For instance, lipases, particularly Candida antarctica lipase, have been successfully employed in the enzymatic synthesis of ascorbyl derivatives, such as ascorbyl oleate (B1233923) and ascorbyl palmitate, offering advantages like high regioselectivity and moderate reaction conditions researchgate.netresearchgate.net. These enzymatic methods can lead to improved yields compared to chemical processes researchgate.net.
The synthesis of L-threonic acid, a key component of Ester C, has seen advancements, including methods utilizing L-ascorbic acid as a raw material with hydrogen peroxide as a catalyst and a metal hydroxide (B78521) salifying agent. This process can significantly reduce reaction time from 36 hours to 3-6 hours google.com. Further exploration into the synthesis of specific L-threonic acid derivatives aims to enhance their therapeutic and nutritive applications as extenders of macro and microelements in vivo google.com.
The development of novel co-crystal formulations of ascorbic acid has also shown improved stability when exposed to varying wavelengths of light, pH levels, and temperatures, particularly at higher pH values (around 9) and lower temperatures (around 4°C). Molecular dynamics simulations have been used to validate the interaction energy and intermolecular hydrogen bonds within these co-crystals, suggesting new avenues for stabilizing ascorbate derivatives nih.gov.
| Synthetic Method | Enzyme/Catalyst | Key Advantage | Example Derivative |
| Enzymatic Esterification | Lipases (Candida antarctica) | High regioselectivity, mild conditions | Ascorbyl palmitate, Ascorbyl oleate researchgate.netresearchgate.net |
| Chemical Oxidation | Hydrogen peroxide, metal hydroxide | Reduced reaction time for L-threonic acid | L-Threonic acid google.com |
| Co-crystallization | Various co-crystal formers | Enhanced stability under varying conditions | Ascorbic acid co-crystals nih.gov |
Discovery and Characterization of Undiscovered Ascorbate Metabolites
The metabolism of ascorbate and its derivatives is complex, and the discovery of novel metabolites is crucial for a complete understanding of their biological roles. L-threonate, a known metabolite of L-ascorbic acid, is widely distributed in biological fluids and is a substrate in the ascorbate and aldarate metabolism pathway hmdb.canih.gov. Recent studies have begun to characterize alternative catabolic pathways for L-threonate, identifying novel enzymes like 2-oxo-tetronate kinase and revealing its degradation into dihydroxyacetone phosphate (B84403) (DHAP) in certain bacteria nih.gov. This suggests a more intricate metabolic network than previously understood, particularly for components found in this compound.
Future research will likely employ advanced metabolomics approaches to comprehensively map the entire metabolic landscape of ascorbate and its derivatives in various biological systems. This includes identifying novel breakdown products and understanding how these metabolites interact within cellular pathways. The Human Metabolome Database (HMDB) provides information on threonic acid as a normal component in aqueous humor and blood, emphasizing its significance in human biochemistry hmdb.ca.
Development of Advanced Analytical Techniques for Complex Biological Matrices
Precise and sensitive analytical techniques are essential for characterizing ascorbate derivatives and their metabolites in complex biological samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, has emerged as a gold standard due to its high sensitivity, specificity, and ability to simultaneously quantify multiple analytes, including both reduced ascorbic acid and its oxidized form, dehydroascorbic acid, without the need for extensive derivatization mdpi.comcreative-proteomics.comresearchgate.net. This approach is particularly valuable for analyzing complex biological matrices such as plasma, tissues, and cell cultures creative-proteomics.comcreative-proteomics.comgoogle.commdpi.com.
Novel imaging techniques are also being developed for in vivo visualization of vitamin C. For instance, hyperpolarized 13C magnetic resonance spectroscopic imaging (MRSI) allows for real-time tracking of [1-13C]-dehydroascorbic acid and its rapid conversion to [1-13C]-vitamin C in tissues, providing insights into cellular redox status pnas.orgacs.org. Similarly, responsive fluorescent probes have been developed to enable background-free in vivo fluorescence bioimaging of ascorbic acid in living organisms, offering high sensitivity and selectivity for tracking its movement and accumulation in organs u-tokyo.ac.jpnih.govresearchgate.net. These advancements are critical for understanding the distribution and activity of ascorbate derivatives like this compound within biological systems.
| Analytical Technique | Key Application | Advantages |
| LC-MS/MS | Quantification of ascorbate and derivatives in biological samples | High sensitivity, specificity, multiplexing, no derivatization mdpi.comcreative-proteomics.comresearchgate.net |
| Hyperpolarized 13C MRSI | In vivo imaging of ascorbate metabolism and redox status | Non-invasive, real-time tracking of conversion pnas.orgacs.org |
| Responsive Fluorescent Probes | In vivo bioimaging and localization of ascorbate | High sensitivity, selectivity, background-free imaging u-tokyo.ac.jpnih.govresearchgate.net |
Application of Systems Biology and Omics Technologies for Comprehensive Mechanistic Understanding
Systems biology and omics technologies (genomics, transcriptomics, proteomics, metabolomics) are instrumental in unraveling the intricate mechanisms of ascorbate and its derivatives at a holistic level. These approaches allow for the integrated analysis of gene expression, protein function, and metabolite dynamics, providing a comprehensive understanding of metabolic networks and regulatory nodes creative-proteomics.commaxapress.comembopress.org.
Studies utilizing integrated omics approaches in plant systems have revealed complex interactions between ascorbate metabolism and other physiological processes, such as fruit growth and stress responses nih.govfrontiersin.orgmdpi.commdpi.com. For example, transcriptomic and metabolomic profiling has identified correlations between ascorbate levels and genes involved in ribosome biogenesis, translation, and heat-shock responses frontiersin.org. Similarly, research has explored the genetic basis of vitamin C pathways in fruits and vegetables, identifying key genes and their regulation by factors like light, temperature, and hormones frontiersin.orgresearchgate.net.
For this compound, applying these technologies could lead to a deeper understanding of how its components, calcium ascorbate and L-threonate, influence gene expression, protein interactions, and metabolic pathways in various physiological contexts. This comprehensive view can identify novel targets for enhancing its efficacy or understanding its role in different biological conditions.
Computational Design of Ascorbate Analogues with Enhanced Chemical Properties or Specific Biochemical Interactions
Computational chemistry and molecular modeling are powerful tools for designing novel ascorbate analogues with improved chemical properties, such as enhanced stability or specific biochemical interactions. Density Functional Theory (DFT) calculations are frequently employed to analyze the chemical properties of biomolecules, including their antioxidant capacity, intermolecular forces, and enzyme catalytic abilities researchgate.netacs.orgnih.gov.
Molecular dynamics (MD) simulations have been used to investigate the stability of ascorbic acid and its derivatives, including in co-crystal formulations and deep eutectic solvents, by examining hydrogen bonding networks and their resilience to temperature variations nih.govresearchgate.netuzh.ch. Such simulations can predict the behavior of ascorbate analogues at a molecular level, guiding the rational design of compounds with superior stability or targeted activity.
Research has also focused on computationally assessing the antioxidant activity of various ascorbic acid derivatives by calculating thermochemical parameters like bond dissociation enthalpy (BDE) and ionization potential (IP), which are crucial for understanding their free radical quenching mechanisms researchgate.netacs.orgrsc.org. This in silico approach can accelerate the discovery of compounds with enhanced antioxidative properties, potentially leading to new generations of ascorbate derivatives with improved therapeutic profiles.
| Computational Method | Key Application | Insights Provided |
| Density Functional Theory (DFT) | Predicting antioxidant activity, chemical properties | Thermochemical parameters (BDE, IP), radical spin density distribution researchgate.netacs.orgnih.gov |
| Molecular Dynamics (MD) Simulations | Investigating stability and intermolecular interactions | Hydrogen bonding networks, conformational stability nih.govresearchgate.netuzh.ch |
| In silico Screening/Design | Identifying novel analogues with desired properties | Prediction of binding to target proteins, enhanced bioavailability nih.govmdpi.com |
Q & A
Q. How can researchers leverage multi-omics approaches to elucidate this compound’s mechanism of action in chronic inflammation?
- Methodological Answer : Integrate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets from this compound-treated vs. control cohorts. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify dysregulated inflammatory pathways. Validate key targets (e.g., NF-κB, NLRP3) via CRISPR-Cas9 knockout models .
Methodological Frameworks and Data Presentation
- Experimental Replication : For non-experimental studies, differentiate primary data sources (e.g., clinical trial registries vs. peer-reviewed journals) and assess reliability via citation impact factors .
- Data Tables : Present raw data in appendices with processed results (mean ± SD, p-values) in the main text. Use error bars in graphs to denote 95% confidence intervals .
- Ethical Compliance : Adhere to PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria for hypothesis formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
